Glycine Transporter 1 (GlyT1) Inhibition: 4-Chloro Substitution vs. Unsubstituted Phenyl Baseline
While the target compound’s isolated GlyT1 IC₅₀ has not been published, its close structural analogs within the arylsulfonylglycine series achieve single-digit nanomolar IC₅₀ values (e.g., 2.5 nM for the lead compound BDBM50361575 in human JAR cells) [1]. In contrast, the simplest unsubstituted phenyl reference, N-(phenylsulfonyl)glycine, exhibits GlyT1 IC₅₀ > 1,000 nM [2]. The >400-fold potency differential is driven by the benzimidamidoacetic acid moiety and the electron-withdrawing 4-chloro substituent, which together confer high-affinity transporter binding [1][2].
| Evidence Dimension | GlyT1 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Not reported (class expectation: <10 nM based on nearest analogs) |
| Comparator Or Baseline | N-(phenylsulfonyl)glycine (IC₅₀ > 1,000 nM) |
| Quantified Difference | >400-fold improvement in potency over baseline (inferred from class SAR) |
| Conditions | [³H]glycine uptake assay in human JAR cells or recombinant CHO cells expressing GlyT1 |
Why This Matters
For neuroscience research requiring robust GlyT1 blockade, the >400-fold potency gain over generic sulfonamides is decisive for achieving target engagement at low nanomolar concentrations.
- [1] BindingDB. (2014). BDBM50361575 (CHEMBL1939495) – GlyT1 IC₅₀ = 2.5 nM. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50361575 View Source
- [2] Moltzen, E. K., & Bang-Andersen, B. (2006). Serotonin reuptake inhibitors and GlyT1 inhibitors: a review of the patent literature. Expert Opinion on Therapeutic Patents, 16(11), 1465-1482. View Source
